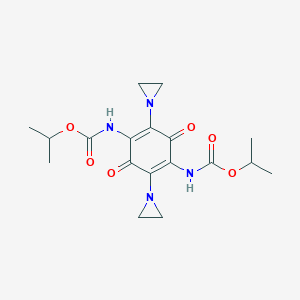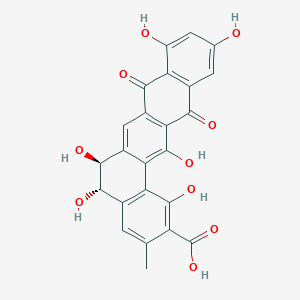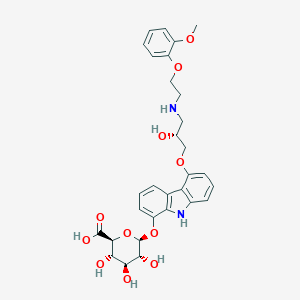
Heparin disaccharide I-A sodium salt
Overview
Description
Heparin disaccharide I-A sodium salt is a chemically defined fragment of heparin, a member of the heparan sulfate family of glycosaminoglycans. This compound is composed of a repeating disaccharide unit, specifically α-ΔUA-2S-[1→4]-GlcNAc-6S, where ΔUA represents 4-deoxy-L-threo-hex-4-enopyranosyluronic acid and GlcNAc represents N-acetyl-D-glucosamine. This compound is widely used in biochemical research due to its well-defined structure and biological activities .
Mechanism of Action
Target of Action
Heparin Disaccharide I-A Sodium Salt is a specific fraction of heparin, a highly sulfated glycosaminoglycan . The primary targets of this compound are antithrombin III (ATIII) and proteases in the coagulation pathway . These targets play a crucial role in the regulation of blood coagulation, preventing the formation of clots and thrombosis .
Mode of Action
This compound enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway . It binds reversibly to ATIII, greatly accelerating the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in the delay of blood coagulation .
Biochemical Pathways
The compound affects the coagulation pathway , specifically the inactivation of proteases . The downstream effects include the prevention of clot formation and thrombosis . It’s also associated with allergy and inflammatory activity, as it is synthesized in mast cells and mediators such as histamine .
Pharmacokinetics
Therefore, it is typically administered parenterally, either by continuous or intermittent infusion or by subcutaneous injection . This method of administration impacts the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of venous thrombosis and pulmonary embolism, prevention of re-thrombosis post thrombolysis, and management of arterial thrombosis in patients who suffer from acute myocardial infarction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , indicating that temperature can affect its stability Additionally, the compound’s action may be influenced by the physiological environment, such as the presence of other biochemicals in the body.
Biochemical Analysis
Biochemical Properties
Heparin Disaccharide I-A Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is known to enhance the antithrombin-mediated inactivation of proteases in the coagulation pathway . The product is synthesized in mast cells and mediators such as histamine and is associated with allergy and inflammatory activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to elevate the cytosolic calcium extrusion rate, which may serve as a potential drug for the activation of the Na+/Ca2+ exchanger .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to antithrombin III, a naturally occurring plasma protease inhibitor, accelerating significantly the rate at which antithrombin III inhibits coagulation proteases .
Temporal Effects in Laboratory Settings
It is known that the product is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to enhance the antithrombin-mediated inactivation of proteases in the coagulation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heparin disaccharide I-A sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the selective cleavage of heparin polysaccharides to yield specific disaccharide units. The reaction conditions often include controlled pH, temperature, and enzyme concentration to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic digestion followed by purification steps such as chromatography. The process ensures high purity and consistency of the final product. The use of recombinant heparinase enzymes has improved the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
Heparin disaccharide I-A sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the uronic acid residues.
Reduction: This reaction can alter the functional groups on the glucosamine residues.
Substitution: This reaction can introduce new functional groups onto the disaccharide units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like acetic anhydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various modified disaccharides with altered biological activities. These modifications can enhance or inhibit specific interactions with biological molecules .
Scientific Research Applications
Heparin disaccharide I-A sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the structure and function of glycosaminoglycans.
Biology: Employed in studies of cell signaling and extracellular matrix interactions.
Medicine: Investigated for its potential therapeutic effects, including anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of biomaterials and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
- Heparin disaccharide I-S sodium salt
- Heparin disaccharide I-H sodium salt
- Heparin disaccharide IV-A sodium salt
- Heparin disaccharide II-H disodium salt
Uniqueness
Heparin disaccharide I-A sodium salt is unique due to its specific disaccharide structure, which confers distinct biological activities. Compared to other heparin disaccharides, it has a unique pattern of sulfation and acetylation, which influences its interactions with proteins and its overall biological effects .
Properties
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNGZNBPYOKPM-NYNVPWSXSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNa3O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463603 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-00-5 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the structural differences between heparan sulfates like HDS-I and HDS-III influence their inhibitory effects on leukemia cell differentiation?
A1: The research indicates that heparan sulfates with different disaccharide patterns and charge densities exhibit varying levels of inhibition on leukemia cell differentiation. [] For instance, HDS-I and HDS-III, possessing distinct disaccharide structures compared to SOS and DOS, demonstrate different inhibitory potencies. Heparan sulfates with low di-sulfated disaccharides were less inhibitory at low concentrations. [] This suggests that the specific arrangement of sulfate groups and sugar moieties within the heparan sulfate molecule plays a crucial role in its interaction with target molecules involved in the differentiation process.
Q2: What analytical techniques were employed to study the effects of heparan sulfates on leukemia cells?
A2: The researchers utilized a combination of techniques to investigate the impact of heparan sulfates on leukemia cell differentiation. These included:
- Morphological examination: Observing changes in cell shape and appearance upon treatment with heparan sulfates. []
- Cell count and proliferation assays: Quantifying the effects of heparan sulfates on cell growth and viability. []
- Flow cytometry: Analyzing the expression of cell surface markers like CD14, CD11a, CD11b, and CD68 to assess the differentiation status of leukemia cells. []
- Liquid chromatography-mass spectrometry (LC-MS): Detecting low molecular weight metabolites and oligosaccharides, demonstrating its sensitivity in analyzing heparin sulfate disaccharides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)







